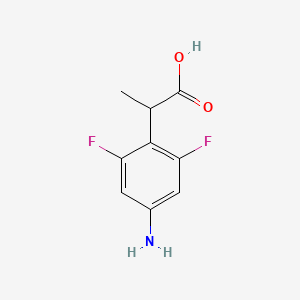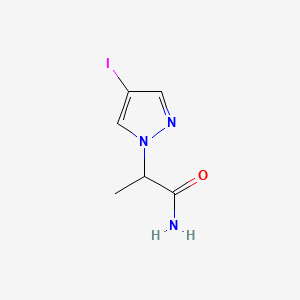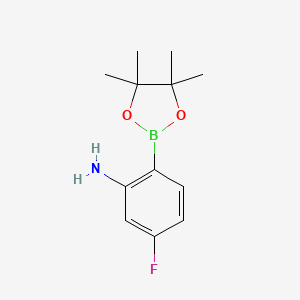
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H16BFO3 . It is also known as 2-Aminophenylboronic Acid Pinacol Ester . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular weight of “this compound” is 238.06 g/mol . The compound has a complex structure with one boron atom, one fluorine atom, three oxygen atoms, and multiple carbon and hydrogen atoms . The exact mass and monoisotopic mass are 238.1176527 g/mol .Physical and Chemical Properties Analysis
The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 38.7 Ų . The compound is covalently bonded and has a complexity of 280 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization : Wu et al. (2021) synthesized and characterized the structure of similar compounds using spectroscopic methods and X-ray diffraction. They also performed Density Functional Theory (DFT) calculations for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021).
Chemical Reactivity and Physical Properties : Another study by Huang et al. (2021) focused on the synthesis and characterization of boric acid ester intermediates with benzene rings, similar to the compound . They used FTIR, NMR, and mass spectrometry for structure confirmation and X-ray diffraction for crystallographic analysis. This study also used DFT to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Applications in Fluoride Shuttle Batteries : Kucuk and Abe (2020) examined compounds structurally similar to 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as electrolyte additives in fluoride shuttle batteries. Their study highlighted the influence of molecular structure on the performance of these batteries (Kucuk & Abe, 2020).
Detection of Hydrogen Peroxide : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide. These probes showed varied fluorescence responses based on their molecular structure, demonstrating the importance of specific functional groups in these systems (Lampard et al., 2018).
Sensing Performance of Borate to Hydrogen Peroxide Vapor : Fu et al. (2016) focused on enhancing the sensing performance of borate to hydrogen peroxide vapor. They introduced functional groups to boron ester to make it easily oxidized by hydrogen peroxide, leading to fast deboronation velocity (Fu et al., 2016).
Photoluminescence and Base Doping in Polyfluorenes : Ranger et al. (1997) explored well-defined poly(2,7-fluorene) derivatives obtained through palladium-catalyzed couplings. These derivatives exhibited blue emission in solution with high quantum yields, promising for blue-light-emitting devices (Ranger et al., 1997).
Mecanismo De Acción
Target of Action
Similar compounds have been noted to act as regulators of flap (5-lipoxygenase-activating protein), a protein widely distributed within the central nervous system .
Mode of Action
If it acts similarly to related compounds, it may regulate the activation of the 5-lipoxygenase enzyme via interaction with FLAP .
Biochemical Pathways
If it acts as a FLAP regulator, it could potentially influence the metabolism of arachidonic acid, given the role of 5-lipoxygenase in this pathway .
Result of Action
If it acts as a FLAP regulator, it could potentially modulate the production of leukotrienes, which are involved in inflammatory responses .
Propiedades
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVTWMYLLPYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676942 |
Source


|
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-16-8 |
Source


|
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
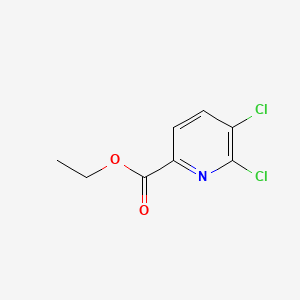

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
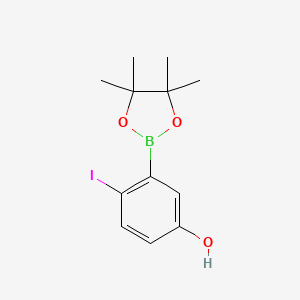
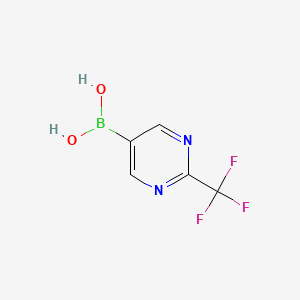
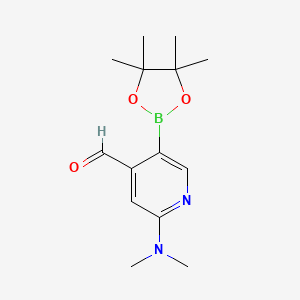
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)



